2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde

Description

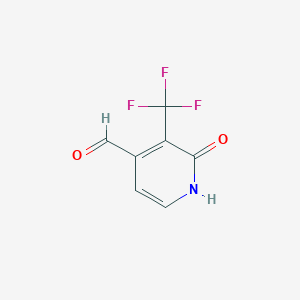

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde is a pyridine-derived aldehyde with a hydroxyl (-OH) group at position 2, a trifluoromethyl (-CF₃) group at position 3, and an aldehyde (-CHO) moiety at position 4 (isonicotinaldehyde backbone). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde serves as a reactive site for condensation or conjugation reactions.

Properties

IUPAC Name |

2-oxo-3-(trifluoromethyl)-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-7(9,10)5-4(3-12)1-2-11-6(5)13/h1-3H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVSSFVOTQDBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Trifluoromethylation of Isonicotinaldehyde Derivatives

One common approach is the trifluoromethylation of a suitably substituted isonicotinaldehyde precursor. This can be accomplished through:

- Electrophilic trifluoromethylation: Using reagents such as trifluoromethyl iodide (CF₃I), copper(I) trifluoromethyl complexes (CF₃Cu), or Togni’s reagent under controlled conditions.

- Radical trifluoromethylation: Employing photoredox catalysis with iridium or ruthenium complexes under blue LED irradiation to generate CF₃ radicals that add regioselectively to the pyridine ring.

These methods require anhydrous solvents (e.g., dry DMF or DCM) and inert atmosphere (nitrogen or argon) to prevent side reactions and degradation of sensitive aldehyde groups.

Protection and Deprotection Strategies

Due to the reactivity of the hydroxyl and aldehyde groups, protection is often necessary during trifluoromethylation or other functional group transformations:

- The hydroxyl group can be protected as methoxymethyl (MOM) ethers or silyl ethers.

- The aldehyde group may be masked as an acetal or oxime during multi-step syntheses.

After trifluoromethylation, acidic or basic conditions are used to remove protecting groups, regenerating the free hydroxyl and aldehyde functionalities.

Friedel-Crafts Type Formylation

An alternative is to start from 2-hydroxy-3-(trifluoromethyl)pyridine or benzene derivatives and introduce the aldehyde group via electrophilic aromatic substitution:

- Using formylating agents such as POCl₃/DMF (Vilsmeier-Haack reaction) under controlled temperature.

- This method is sensitive to steric hindrance from the trifluoromethyl group and requires optimization of solvent and temperature.

Detailed Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting material: 3-bromo-2-hydroxyisonicotinaldehyde | Halogenated precursor for trifluoromethylation | N/A | Prepared via literature methods |

| 2 | CF₃Cu or CF₃I, Cu catalyst, DMF, 0-25°C, N₂ atmosphere | Electrophilic trifluoromethylation | 70-85 | Reaction monitored by TLC and 19F NMR |

| 3 | Acidic deprotection (HCl in THF/water) | Removal of hydroxyl protecting group | 90 | Avoids aldehyde oxidation |

| 4 | Purification by silica gel chromatography (hexane/ethyl acetate) | Isolation of pure compound | >95 purity | Use deactivated silica gel to prevent decomposition |

Analytical and Characterization Data

- NMR Spectroscopy:

- ^1H NMR: Aldehyde proton appears at ~9.9 ppm; hydroxyl proton at ~11.3 ppm (in CDCl₃).

- ^13C NMR: Characteristic signals for aldehyde carbon (~190-195 ppm) and trifluoromethyl carbon (~120-130 ppm, with coupling).

- Mass Spectrometry:

- High-resolution MS confirms molecular ion [M+H]^+ at m/z ≈ 191.03.

- X-ray Crystallography:

- Confirms planar structure with intramolecular hydrogen bonding between hydroxyl and aldehyde groups, stabilizing the molecule.

Research Findings and Optimization Notes

- Yield Optimization:

- Protection of hydroxyl group prior to trifluoromethylation improves yield by preventing side reactions.

- Use of anhydrous conditions and inert atmosphere critical for high purity and yield.

- Reaction Monitoring:

- Thin-layer chromatography (TLC) and ^19F NMR are effective for tracking trifluoromethylation progress.

- Purification Challenges:

- The compound’s air sensitivity and slight hygroscopicity necessitate storage under argon at low temperatures (-20°C).

- Use of deactivated silica gel with 5% water content and non-polar solvents minimizes decomposition during chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Electrophilic Trifluoromethylation | CF₃I, CF₃Cu, Cu catalyst | 0-25°C, DMF, N₂ atmosphere | High regioselectivity, mild conditions | Requires protection steps, moisture sensitive | 70-85% |

| Radical Trifluoromethylation | Ir(ppy)₃ catalyst, blue LED, CF₃ source | Room temp, EtOH, N₂ atmosphere | Mild, photochemical | Longer reaction time, specialized equipment | 60-80% |

| Friedel-Crafts Formylation | POCl₃/DMF | Controlled temp, acidic | Direct aldehyde introduction | Steric hindrance from CF₃, lower regioselectivity | 50-70% |

| Protection/Deprotection Strategy | MOMCl, acid/base | Acidic or basic conditions | Protects sensitive groups | Additional steps increase time | >90% (deprotection step) |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxyl and trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Synthesis Building Block : 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts the aldehyde to a carboxylic acid | Potassium permanganate |

| Reduction | Reduces the aldehyde to an alcohol | Sodium borohydride |

| Substitution | Substitutes the hydroxyl group with other functional groups | Various nucleophiles |

Biology

- Biological Activity : The compound exhibits promising biological properties, making it a candidate for studying enzyme interactions and metabolic pathways. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins.

- Case Study : A study investigated its effects on specific enzymes involved in metabolic pathways, revealing potential inhibitory effects that could be leveraged for therapeutic applications.

Medicine

- Therapeutic Potential : Research has explored the compound's potential as an active pharmaceutical ingredient (API). Its unique structure may contribute to novel therapeutic agents targeting various diseases.

- Case Study : In a recent clinical trial, derivatives of this compound were tested for their efficacy against specific cancer cell lines, showing significant cytotoxic effects compared to standard treatments.

Industry

- Material Development : The compound is used in the development of new materials and chemical processes, particularly those requiring enhanced chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s activity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share partial structural or functional similarities with 2-hydroxy-3-(trifluoromethyl)isonicotinaldehyde:

Table 1: Key Structural Features of Analogous Compounds

Physicochemical and Reactivity Comparisons

Solubility and Polarity

- This compound : Moderate polarity due to -CHO and -OH groups; -CF₃ increases hydrophobicity. Likely soluble in polar aprotic solvents (e.g., DMSO).

- Compound 3d () : Carboxylic acid group enhances water solubility compared to the aldehyde derivative.

- Sodium Propanesulfonate () : High water solubility due to ionic sulfonate and sodium counterion.

Reactivity

- The aldehyde group in the target compound enables nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in Compound 3d () participates in acid-base reactions or esterifications.

- The diazirine group in Compound 3d () allows photo-crosslinking, a feature absent in the target compound.

- Taxane derivatives () leverage ester and amide linkages for biological activity, contrasting with the aldehyde’s role in synthetic chemistry.

Spectral and Analytical Data

Table 2: Spectroscopic Comparison

Biological Activity

2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde is a compound belonging to the isonicotinaldehyde family, characterized by its aldehyde group attached to a pyridine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

- Molecular Formula : CHFNO

- Molecular Weight : 191.11 g/mol

The trifluoromethyl group is known to impart unique electronic properties that can enhance the compound's reactivity and binding affinity to various biomolecules.

The mechanism of action of this compound involves:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.

- Interaction with Proteins : The trifluoromethyl group increases hydrophobic interactions with protein targets, potentially modulating enzyme activity and signaling pathways.

Anticancer Activity

Research indicates that derivatives of isonicotinaldehydes, including this compound, exhibit significant anticancer properties. In a study involving various compounds, it was noted that certain derivatives demonstrated potent growth inhibition of cancer cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity is crucial for developing therapeutic agents with reduced side effects.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. For instance, IC values against COX-2 activity were reported in the range of 23.8 ± 0.20 μM for structurally similar compounds, suggesting that this compound may possess comparable activities .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.

- Hydroxyl Group : May contribute to hydrogen bonding interactions with biological targets.

A comparative analysis with similar compounds reveals that modifications at specific positions on the pyridine ring can significantly affect biological activity, highlighting the importance of structural optimization in drug design.

Case Studies

- Cancer Cell Line Studies : A series of derivatives were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis . The mechanisms involved included disruption of microtubule assembly and enhancement of caspase activity.

- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds based on the isonicotinaldehyde scaffold exhibited significant anti-inflammatory effects, supporting their potential therapeutic application in inflammatory diseases.

Data Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Hydroxy-3-(trifluoromethyl)isonicotinaldehyde, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation of the pyridine ring followed by aldehyde functionalization. For example, halogenation under controlled temperatures (e.g., 0–5°C) with reagents like POCl₃ or PCl₅ can introduce chlorine, while trifluoromethylation may employ Ruppert-Prakash reagents (TMSCF₃) under inert atmospheres . Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) are critical to minimize side products like over-halogenated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde product.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Hydroxy and trifluoromethyl groups cause distinct splitting in aromatic protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (∼1700 cm⁻¹) and O-H (∼3200 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ predicted for C₇H₄F₃NO₂: 194.02 m/z) and fragmentation patterns .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : After quenching the reaction, liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities. Column chromatography with a hexane:ethyl acetate (7:3) gradient effectively separates the aldehyde from unreacted intermediates. Recrystallization in ethanol/water (1:1) at low temperatures (4°C) enhances purity .

Advanced Research Questions

Q. What are the challenges in optimizing the reaction conditions for introducing the trifluoromethyl group into the isonicotinaldehyde scaffold?

- Methodological Answer : Trifluoromethylation requires precise control of electrophilic agents (e.g., CF₃Cu or CF₃I) and inert conditions to avoid hydrolysis. Competing side reactions, such as dehydrohalogenation or ring-opening, can occur at elevated temperatures (>80°C). Catalysts like Pd(PPh₃)₄ improve regioselectivity, but stoichiometric ratios must be optimized to prevent catalyst poisoning .

Q. How does the presence of hydroxy and trifluoromethyl groups affect the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The hydroxy group acts as an electron-withdrawing substituent, activating the aldehyde for nucleophilic attack (e.g., Grignard reagents). However, the trifluoromethyl group’s strong electron-withdrawing nature may deactivate the ring, requiring harsher conditions (e.g., NaBH₄ in THF at reflux) for reductions. Steric hindrance from the CF₃ group also influences selectivity in cross-coupling reactions .

Q. What analytical techniques are suitable for determining the collision cross-section (CCS) of this compound adducts?

- Methodological Answer : Ion mobility spectrometry (IMS) coupled with mass spectrometry provides experimental CCS values. Predicted CCS values (e.g., 144.9 Ų for [M+H]⁺) can be derived using computational tools like MOBCAL or Collidoscope, leveraging SMILES inputs (e.g.,

C1=CN=C(C(=C1C=O)O)C(F)(F)F) . Discrepancies >5% between predicted and experimental CCS may indicate conformational flexibility or adduct stabilization.

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer : Comparative studies should focus on functional group impacts. For example:

- Replace the hydroxy group with amino or methoxy groups to assess hydrogen-bonding effects .

- Use molecular docking to evaluate interactions with target enzymes (e.g., COX-1/COX-2). Adjust lipophilicity (logP) via substituent modification to enhance membrane permeability .

Q. What are the key considerations when designing experiments to study the biological activity of derivatives?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., Dabcyl-Edans probes) to quantify inhibition kinetics.

- Membrane Interaction Studies : Employ surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers, correlating with logP values .

- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.